N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
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Description
The compound “N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a methoxyphenyl group, a thiophenyl group, a dihydropyrazol group, a triazol group, and a phenoxyacetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new triazol-3-one was synthesized unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . The S-alkylation was performed using cesium carbonate as an alkaline base .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, 1D and 2D NMR, and HRMS . These methods can provide detailed information about the connectivity of atoms in the molecule and the types of functional groups present.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive functional groups. For instance, the triazole ring can participate in various reactions such as reduction, alkylation, and cyclization .Scientific Research Applications
Computational and Pharmacological Evaluations
Research has explored the computational and pharmacological potentials of novel derivatives, including those related to the complex chemical structure of interest, focusing on their interactions with various biological targets. For instance, compounds have been assessed for their binding and inhibitory effects on key enzymes and receptors, demonstrating moderate to high efficacy in various assays. These findings suggest potential applications in drug development, particularly in targeting diseases associated with these biological pathways (Faheem, 2018).
Anticancer Activities
Studies have synthesized and evaluated metal ion complexes derived from similar intricate compounds for their anticancer activities. The structural complexity and unique functional groups of these compounds allow for the formation of complexes with significant cytotoxic effects against cancer cell lines, pointing towards their utility in cancer therapy (Ghani & Alabdali, 2022).
Antimicrobial Agents
New derivatives have been synthesized to explore their antimicrobial activities. The structural features of these compounds, akin to the specified chemical, enable them to act against a variety of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O5S2/c1-3-45-28-17-13-25(14-18-28)40-32(21-36-33(42)22-46-27-8-5-4-6-9-27)37-38-35(40)48-23-34(43)41-30(24-11-15-26(44-2)16-12-24)20-29(39-41)31-10-7-19-47-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQEDFGUALVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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